2-Amino-1,3-benzothiazol-7-ol
Description
Historical Context and Significance of Benzothiazole (B30560) Scaffolds in Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, has long been a cornerstone in the realm of heterocyclic chemistry and drug discovery. chemrevlett.comrsc.orguokerbala.edu.iq Its versatile structure has been identified in various natural products and has proven to be a "privileged" scaffold in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. unam.mx
Historically, research into benzothiazole derivatives has been driven by their diverse therapeutic potential. chemistryjournal.net These compounds have been extensively investigated and have shown activities including:
Antimicrobial researchgate.net
Anticancer cymitquimica.com
Anti-inflammatory chemistryjournal.net
Anticonvulsant chemistryjournal.net
Antitubercular rsc.org
The ease of synthesis and the possibility of introducing various substituents at different positions of the benzothiazole ring have allowed chemists to create a vast library of derivatives with tailored biological activities. researchgate.netresearchgate.net This has solidified the benzothiazole nucleus as a fundamental building block in the development of new therapeutic agents. rsc.org
Overview of Research Trajectories for 2-Amino-1,3-benzothiazol-7-ol
The primary research trajectory for this compound has been its application as a crucial intermediate in the synthesis of more complex heterocyclic systems with significant biological activity. While direct studies on the standalone pharmacological profile of this compound are not extensively documented in publicly available literature, its value is underscored by its role in constructing potent molecules.
A key area of investigation has been the use of a closely related isomer, 2-amino-1,3-benzothiazol-6-ol, in the synthesis of the multi-kinase inhibitor, Quizartinib. newdrugapprovals.orggoogle.com However, patent literature also details the synthesis of related imidazolothiazole compounds where this compound serves as a precursor. For instance, it is a starting material for producing 2-(4-nitrophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazol-7-ol. newdrugapprovals.orgamazonaws.com This nitro compound is then further elaborated through a series of chemical transformations.
The general synthetic pathway involves the reaction of this compound with a substituted phenacyl bromide, followed by cyclization to form the imidazo[2,1-b]benzothiazole (B1198073) core. This core is then further functionalized. For example, the hydroxyl group at the 7-position can be etherified, and the nitro group on the phenyl ring can be reduced to an amino group, which is then converted into a urea (B33335) derivative. newdrugapprovals.orggoogle.com
The following table outlines a representative synthetic sequence starting from this compound, as gleaned from patent literature.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| 1 | This compound | 2-Bromo-4'-nitroacetophenone | Ethanol, Reflux | 2-(4-Nitrophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazol-7-ol |
| 2 | 2-(4-Nitrophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazol-7-ol | 4-(2-Chloroethyl)morpholine hydrochloride | DMF, K₂CO₃, Heat | 7-(2-Morpholin-4-ylethoxy)-2-(4-nitrophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazole |
| 3 | 7-(2-Morpholin-4-ylethoxy)-2-(4-nitrophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazole | Iron powder, Ammonium (B1175870) chloride | Isopropyl alcohol/Water | 7-(2-Morpholin-4-ylethoxy)-2-(4-aminophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazole |
| 4 | 7-(2-Morpholin-4-ylethoxy)-2-(4-aminophenyl)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazole | Phenyl 5-tert-butylisoxazol-3-ylcarbamate | Heat | N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] newdrugapprovals.orggoogle.combenzothiazol-2-yl]phenyl}urea |
This table represents a generalized synthetic pathway and specific conditions may vary.
Rationale for Advanced Investigation of this compound
The rationale for the advanced investigation of this compound is primarily centered on its strategic importance as a building block for high-value pharmaceutical compounds. newdrugapprovals.orggoogle.com The final products derived from this intermediate, such as imidazo[2,1-b]benzothiazole derivatives, have shown potent activity as kinase inhibitors, which are a critical class of drugs for the treatment of diseases like cancer. newdrugapprovals.orggoogle.com
The investigation into efficient and scalable synthetic routes to and from this compound is therefore of high interest to the pharmaceutical industry. The development of robust synthetic methods ensures a reliable supply of this key intermediate for the production of life-saving medicines.
Furthermore, the structural alerts provided by the 2-aminobenzothiazole (B30445) core, combined with the specific substitution pattern of the 7-hydroxy group, offer a unique chemical space for the design of new bioactive molecules. The hydroxyl group, in particular, provides a handle for further chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final compounds. ucl.ac.be This potential for derivatization makes this compound a valuable scaffold for the discovery of novel drugs with improved efficacy and safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHNZCZUDCPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62715-76-8 | |
| Record name | 2-amino-1,3-benzothiazol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Amino 1,3 Benzothiazol 7 Ol
Contemporary Progress in Synthetic Approaches to Benzothiazoles
Modern synthetic chemistry has seen a significant evolution in the approaches to constructing the benzothiazole (B30560) ring system. nih.govnih.gov Traditional multi-step syntheses are progressively being replaced by more efficient "one-pot" and atom-economy procedures. nih.govnih.govmdpi.com A major focus of contemporary research is the development of environmentally benign or "green" chemistry protocols. nih.govmdpi.com These methods aim to minimize waste and avoid the use of toxic solvents and reagents by employing alternative energy sources like microwave and ultrasound irradiation, visible-light photocatalysis, and utilizing water as a solvent or solvent-free conditions. mdpi.comorganic-chemistry.orgmdpi.comtku.edu.tw The functionalization of the benzothiazole moiety, particularly at the 2-position, is a key strategy for creating diverse molecular architectures for various applications. nih.govsemanticscholar.org
The primary synthetic routes to the benzothiazole core can be broadly categorized into two main strategies: the condensation of a 2-aminobenzenethiol precursor with a suitable electrophile, and the intramolecular cyclization of an appropriately substituted thioamide or related intermediate. mdpi.comresearchgate.net
Condensation Reactions
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminobenzenethiol (also known as 2-aminothiophenol) and various carbonyl-containing compounds. mdpi.comresearchgate.net This approach involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.
The reaction of 2-aminobenzenethiol with aldehydes is a direct and widely used method for preparing 2-substituted benzothiazoles. tandfonline.com A diverse array of catalysts and reaction conditions has been developed to promote this transformation efficiently and under mild conditions. mdpi.com Catalysts range from simple reagents like molecular iodine, which promotes the reaction in DMF, to various heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.orgmdpi.com
Green chemistry approaches have been particularly successful in this area. For instance, reactions have been developed using self-neutralizing acidic CO2-alcohol systems, which are practical, economical, and environmentally friendly. tandfonline.commdpi.com Other green methods employ catalysts like sulfated tungstate (B81510) under ultrasound irradiation in solvent-free conditions, or visible-light-induced cyclization using fluorescein (B123965) as a photocatalyst. mdpi.com Microwave irradiation has also been effectively used to accelerate the reaction, often in solvent-free conditions or in green solvents like ionic liquids or glycerol. organic-chemistry.orgmdpi.comtku.edu.tw
Table 1: Selected Catalytic Systems for Condensation of 2-Aminobenzenethiol with Aldehydes
| Catalyst / System | Solvent | Conditions | Yield (%) | Reference(s) |
| H₂O₂/HCl | Ethanol | Room Temperature | 85-94% | mdpi.commdpi.com |
| SnP₂O₇ | Ethanol/Methanol | Heat | 87-95% | mdpi.comnih.gov |
| Molecular Iodine | DMF | - | - | organic-chemistry.org |
| Ruthenium Silicate (RS-1) | Hydrothermal | Heat | 85-93% | mdpi.com |
| Sulfated Tungstate (ST) | Solvent-free | Ultrasound, Room Temp. | 90-98% | mdpi.com |
| Fluorescein | - | Visible light (blue LED) | 82-94% | mdpi.com |
| L-proline | Solvent-free | Microwave | Good-Moderate | tku.edu.tw |
| Alkyl Carbonic Acid (from CO₂) | Methanol | Mild | 55-87% | tandfonline.commdpi.com |
The condensation of 2-aminobenzenethiol with ketones proceeds differently than with aldehydes. Instead of the carbonyl carbon, the reaction often occurs at the active methylene (B1212753) group (α-carbon) of the ketone, leaving the carbonyl group intact in the final product. nih.gov This pathway leads to the formation of 2-acylbenzothiazoles. For example, the reaction between aryl methyl ketones and 2-aminobenzenethiol can be conducted under metal-free conditions to yield the desired 2-acylbenzothiazoles. mdpi.com In another approach, aromatic or heteroaromatic ketones react with 2-aminobenzenethiol in the presence of an oxidant like CuBr₂ to afford 2-acylbenzothiazoles. nih.gov
Table 2: Examples of Condensation of 2-Aminobenzenethiol with Ketones
| Ketone Type | Reagent/Catalyst | Product Type | Reference(s) |
| Aryl methyl ketones | TsNBr₂ in DMSO | 2-Acylbenzothiazoles | mdpi.com |
| Aromatic/Heteroaromatic ketones | CuBr₂ | 2-Acylbenzothiazoles | nih.gov |
| β-Diketones | Brønsted acid (e.g., TsOH·H₂O) | 2-Substituted benzothiazoles | organic-chemistry.org |
Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are common precursors for the synthesis of 2-substituted benzothiazoles via condensation with 2-aminobenzenethiol. doaj.org The direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures in polyphosphoric acid (PPA), to drive the dehydration. mdpi.comnih.gov However, modern methods have been developed to circumvent these issues. Microwave-assisted synthesis provides an efficient, solvent-free method for the direct condensation of carboxylic acids with 2-aminothiophenol (B119425). tku.edu.twresearchgate.net Other approaches utilize activating agents or catalysts, such as a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, to facilitate the reaction under milder conditions. mdpi.com
Acyl chlorides, being more electrophilic, react more readily with 2-aminobenzenethiol. This reaction can be promoted by basic heterogeneous catalysts like KF·Al₂O₃ in a simple one-pot synthesis. nih.gov Ionic liquids have also been employed as efficient catalyst systems for the condensation with aromatic acid chlorides at room temperature. mdpi.com
Table 3: Methods for Condensation of 2-Aminobenzenethiol with Carboxylic Acids & Acyl Chlorides
| Reagent | Catalyst / Conditions | Key Advantages | Reference(s) |
| Carboxylic Acids | Microwave irradiation, solvent-free | Rapid, efficient, no dehydrating agent needed | tku.edu.twresearchgate.net |
| Carboxylic Acids | Methanesulfonic acid / Silica gel | Heterogeneous, reusable catalyst | mdpi.com |
| Carboxylic Acids | Molecular iodine, solvent-free | Solid-phase, rapid, cost-effective | mdpi.commdpi.com |
| Acyl Chlorides | KF·Al₂O₃ | Heterogeneous catalyst, one-pot | nih.gov |
| Acyl Chlorides | Ionic liquid (e.g., [bim]BF₄) | Room temperature, efficient | mdpi.com |
Cyclization Reactions
An alternative major pathway to the benzothiazole scaffold is through the intramolecular cyclization of a pre-formed substrate, most notably a substituted thioamide. mdpi.comnih.gov This strategy, often referred to as the Jacobson synthesis, involves the formation of a C-S bond to close the thiazole (B1198619) ring. researchgate.net
The oxidative cyclization of N-arylthioamides (thiobenzanilides) is a powerful method for constructing the 2-substituted benzothiazole ring system. nih.gov This transformation can be achieved using a variety of reagents and conditions. asianpubs.org
Recent advances have focused on developing more sustainable and milder protocols. Photocatalysis using visible light has emerged as a prominent green method. For example, riboflavin, an inexpensive and natural reagent, can act as a photosensitizer to catalyze the cyclization of thiobenzanilides in the presence of an oxidizing agent. researchgate.netnih.gov Radical cyclization is another key mechanism. Thioformanilides can be cyclized using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature or via radical induction using chloranil (B122849) under irradiation. nih.govindexcopernicus.com Transition-metal catalysis, particularly with copper, has also been employed to facilitate the intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides under mild conditions. indexcopernicus.com
Table 4: Selected Methods for Cyclization of Substituted Thioamides
| Substrate | Reagent / Catalyst | Conditions | Mechanism/Type | Reference(s) |
| Thiobenzanilides | Riboflavin / K₂S₂O₈ | Visible light irradiation | Photocatalytic | researchgate.netnih.gov |
| Thioformanilides | DDQ | CH₂Cl₂, Room Temperature | Radical Cyclization | indexcopernicus.com |
| Thioformanilides | Chloranil | Irradiation, 80 °C | Radical Cyclization | nih.gov |
| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex | 82 °C | Transition-metal catalyzed | indexcopernicus.com |
| Thiobenzamides | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Room Temperature | Oxidative Cyclization | indexcopernicus.com |
Derivatization Strategies for 2-Amino-1,3-benzothiazol-7-ol
The 2-aminobenzothiazole (B30445) core possesses multiple reactive sites, including the exocyclic amino group, the endocyclic nitrogen atom, and the benzene (B151609) ring, allowing for extensive chemical modifications to tune its properties.
The exocyclic amino group is a primary site for functionalization. However, the regioselectivity of reactions can be complex due to the presence of the endocyclic nitrogen atom.
N-Alkylation: The N-alkylation of 2-aminobenzothiazoles is highly dependent on the alkylating agent and reaction conditions. Traditional alkylation using alkyl halides often results in alkylation at the more basic endocyclic nitrogen atom, yielding 3-alkyl-2-iminobenzothiazoline products. rsc.orgacs.org In contrast, regioselective alkylation on the exocyclic amino group to produce 2-(N-alkylamino)benzothiazoles can be achieved using alcohols as the alkylating agents in the presence of a copper catalyst. rsc.org Another approach involves a reductive amination sequence, where an aldehyde is first condensed with the 2-aminobenzothiazole, and the resulting imine is subsequently reduced with an agent like sodium borohydride. researchgate.net
Schiff Base Formation: The primary amino group readily undergoes condensation with various aldehydes and ketones, typically in an acidic medium, to form Schiff bases (imines). guilan.ac.irmedmedchem.comguilan.ac.ir These reactions provide a straightforward method to introduce a wide variety of substituents onto the nitrogen atom. For example, 2-aminobenzothiazole can be condensed with aldehydes like o-vanillin to yield the corresponding imine derivative. medmedchem.comjocpr.com
Introducing substituents directly onto the benzene portion of the pre-formed 2-aminobenzothiazole ring via electrophilic substitution is possible, though the orientation of substitution is directed by both the fused thiazole ring and the amino group. A more common and regiochemically controlled strategy involves starting the synthesis with an already substituted aniline (B41778) or aminophenol precursor. ucl.ac.be
For example, to synthesize a 6-substituted 2-aminobenzothiazole, one would typically begin with a 4-substituted aniline. This aniline is then subjected to thiocyanation and cyclization, which installs the desired substituent at the 6-position of the final benzothiazole product. ucl.ac.be This precursor-based approach allows for the precise placement of a wide array of functional groups, including nitro, halogen, and alkoxy groups, onto the benzene ring. The synthesis of derivatives with functional groups at other positions (4, 5, or 7) can be achieved by starting with the corresponding 2-, 3-, or 5-substituted anilines, respectively. nih.gov
The amidine system (-N=C-NH2) within the 2-aminobenzothiazole structure is a versatile building block for constructing fused polycyclic heterocyclic systems. nih.gov Both the endocyclic and exocyclic nitrogen atoms can participate in reactions with bifunctional electrophiles in annulation reactions to form new rings. nih.gov
Imidazo[2,1-b]benzothiazoles: A common and important fused system is formed by reacting 2-aminobenzothiazoles with α-haloketones. researchgate.netnih.gov The reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen, followed by an intramolecular cyclization and dehydration to yield the imidazo[2,1-b]benzothiazole (B1198073) core. nih.govnih.gov Catalyst-free, microwave-assisted methods have been developed to synthesize these compounds efficiently. researchgate.net
Pyrimido[2,1-b]benzothiazoles: These tricyclic structures can be synthesized through one-pot, three-component reactions. scirp.orgarkat-usa.orgaraku.ac.ir A typical approach involves the reaction of a 2-aminobenzothiazole, an aldehyde, and an active methylene compound such as a β-ketoester (e.g., ethyl acetoacetate) or a β-diketone. scirp.orgaraku.ac.irtandfonline.com These multicomponent reactions are often catalyzed by an acid and provide a convergent and efficient route to complex fused heterocycles. tandfonline.com
Table 3: Annulation Reactions of 2-Aminobenzothiazole
| Reactant(s) | Resulting Fused System | Reaction Type |
| α-Haloketones | Imidazo[2,1-b]benzothiazole | Bimolecular Cyclocondensation |
| 2-Phenoxyacetophenones (CuI catalyst) | 3-Phenoxybenzo[d]imidazo[2,1-b]thiazole | Oxidative Cyclization |
| Aldehyde, β-Ketoester | 4H-Pyrimido[2,1-b]benzothiazole | One-Pot Three-Component Reaction |
| Arylglyoxals, 1,3-Dicarbonyl compounds | Pyrimido[2,1-b]benzothiazole | One-Pot Three-Component Reaction |
This table highlights common strategies for building fused heterocyclic systems from the 2-aminobenzothiazole core.
Formation of Fused Heterocyclic Systems with 2-Amino-1,3-benzothiazole Core
Synthesis of Imidazobenzothiazoles
The synthesis of imidazobenzothiazoles from 2-aminobenzothiazole derivatives can be achieved through various multi-step reactions. One common approach involves the initial reaction of a substituted 2-aminobenzothiazole with an α-halo ketone to form an intermediate, which is then cyclized to yield the imidazobenzothiazole ring system. For instance, the reaction of 2-aminobenzothiazoles with phenacyl bromides in the presence of a base can lead to the formation of 2-phenylimidazo[2,1-b]benzothiazoles. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction's yield and purity.
Another strategy involves a three-component reaction, which can offer a more efficient pathway to these fused heterocyclic systems. For example, a one-pot synthesis can be employed where a 2-aminobenzothiazole, an aldehyde, and an isocyanide are reacted together, often catalyzed by a Lewis acid, to directly form the imidazobenzothiazole scaffold. nih.gov
The following table summarizes a representative synthetic approach:
| Reactants | Reagents and Conditions | Product |
| 2-Aminobenzothiazole, Aromatic Aldehyde, Isocyanide | Lewis Acid Catalyst (e.g., InCl₃), Solvent (e.g., Dichloromethane), Room Temperature | 3-Aminoimidazo[2,1-b]benzothiazole |
Synthesis of Pyrimidobenzothiazoles
The construction of the pyrimidobenzothiazole framework from 2-aminobenzothiazole precursors is a significant area of research. A prevalent method involves the condensation of 2-aminobenzothiazole with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of a catalyst. This reaction, often carried out under thermal or microwave-assisted conditions, proceeds through a Gould-Jacobs reaction to form the fused pyrimidine (B1678525) ring.
A one-pot, three-component microwave-assisted synthesis has been reported for novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This reaction utilizes 2-aminobenzothiazole derivatives, pyridine-2-aldehyde, and ethyl acetoacetate in the presence of PdCl₂ as a catalyst under solvent-free conditions. researchgate.net This approach is noted for its operational simplicity, short reaction times, and high atom economy. researchgate.net
A summary of this synthetic methodology is presented below:
| Reactants | Reagents and Conditions | Product |
| 2-Aminobenzothiazole, Pyridine-2-aldehyde, Ethyl Acetoacetate | PdCl₂ Catalyst, Microwave Irradiation, Solvent-free | Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidine-3-carboxylate |
Synthesis of Thiazolidinone-Benzothiazole Hybrids
The synthesis of hybrid molecules incorporating both thiazolidinone and benzothiazole moieties often begins with the formation of a Schiff base. 2-Aminobenzothiazole derivatives are condensed with various aromatic aldehydes to yield the corresponding imines. These intermediates are then reacted with thioglycolic acid in a cyclocondensation reaction to form the thiazolidinone ring.
One study describes the synthesis of benzothiazole-derived thiazolidinone based thiadiazole derivatives. The process starts with the reaction of a 2-aminobenzothiazole with ammonium (B1175870) isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then cyclized with chloroacetic acid to yield the benzothiazole-derived thiazolidinone moiety. nih.gov
A representative reaction scheme is outlined in the table below:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Intermediate Product | Final Product |
| 2-Aminobenzothiazole | Ammonium Isothiocyanate | Triethylamine, Ethanol, Reflux | Benzothiazole-based thiourea | Benzothiazole-derived thiazolidinone moiety |
| Intermediate Product | Chloroacetic Acid | Triethylamine, Ethanol, Reflux |
Synthesis of Oxazine-Benzothiazole and Thiazine-Benzothiazole Hybrids
The synthesis of oxazine (B8389632) and thiazine (B8601807) rings fused with a benzothiazole core can be achieved through cyclization reactions involving appropriately functionalized 2-aminobenzothiazole derivatives. For the synthesis of thiazine derivatives, a common route involves the reaction of a 2-aminobenzothiazole with a compound containing a suitable three-carbon unit and electrophilic centers, leading to the formation of the six-membered thiazine ring.
For instance, the reaction of 2-aminothiophenol with α-bromopropenone derivatives in an ethanolic solution of potassium hydroxide (B78521) has been reported to yield 1,4-thiazine derivatives. nih.gov While this starts from a different precursor, similar cyclization strategies can be envisioned for derivatives of this compound.
A generalized synthetic approach is as follows:
| Starting Material | Reagent | Conditions | Product Class |
| Functionalized Benzothiazole | Bifunctional Cyclizing Agent (e.g., α,β-unsaturated ketone) | Base or Acid Catalyst, Heat | Thiazine-Benzothiazole Hybrid |
Synthesis of Pyrimidine-Benzothiazole Hybrids
The synthesis of pyrimidine-benzothiazole hybrids is a well-explored area, with various methodologies available. One common approach involves the reaction of a guanidinobenzothiazole derivative with a dicarbonyl compound. For example, reacting a guanidinobenzothiazole with diethyl malonate or ethyl acetoacetate can yield pyrimidine-4,6-dione or pyrimidin-4-one derivatives, respectively. semanticscholar.org
Another strategy involves a multi-step synthesis beginning with the chloroacetylation of a 2-aminobenzothiazole. nih.gov The resulting 2-chloroacetamide (B119443) derivative can then be reacted with a pyrimidine precursor to form the hybrid molecule. nih.gov A series of benzothiazole-pyrimidine hybrids have been synthesized through the reaction of a 2-chloroacetamide derivative of benzothiazole with a 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile derivative. nih.gov
The following table summarizes a synthetic route to pyrimidine-benzothiazole hybrids:
| Step | Starting Material | Reagent | Product |
| 1 | 2-Aminobenzothiazole | Chloroacetyl Chloride | 2-Chloroacetamide derivative of benzothiazole |
| 2 | Ethyl Cyanoacetate, 4-Chlorobenzaldehyde, Thiourea | - | 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile derivative |
| 3 | Product of Step 1 and Product of Step 2 | - | Pyrimidine-tethered benzothiazole derivative |
Schiff Base Formation and Complexation
The amino group at the 2-position of the benzothiazole ring is readily converted into an imine or Schiff base through condensation with aldehydes or ketones. iosrjournals.orgniscair.res.in This reaction is typically carried out by refluxing the 2-aminobenzothiazole derivative with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.
These Schiff bases, containing both nitrogen and sulfur donor atoms, are excellent ligands for the formation of metal complexes. They can coordinate with a variety of metal ions to form stable chelates. For example, tridentate Schiff bases derived from 4-chloro-6-nitro-2-amino-1,3-benzothiazole have been used to form complexes with Al(III), Ni(II), and K(I). uobaghdad.edu.iquobaghdad.edu.iq The complexation is typically achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent.
A general overview of Schiff base formation and complexation is provided in the table below:
| Reaction | Reactants | Conditions | Product |
| Schiff Base Formation | 2-Aminobenzothiazole derivative, Aromatic Aldehyde | Ethanol, Glacial Acetic Acid, Reflux | Benzothiazole-derived Schiff Base |
| Complexation | Benzothiazole-derived Schiff Base, Metal Salt | Various Solvents (Ethanol, DMSO, DMF) | Metal Complex of the Benzothiazole Schiff Base |
Advanced Analytical Methodologies for Characterization of 2 Amino 1,3 Benzothiazol 7 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-aminobenzothiazole (B30445) derivatives, providing detailed information about the carbon-hydrogen framework. diva-portal.org Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and structural integrity of these molecules. ijprs.comresearchgate.net
In ¹H NMR spectra of 2-aminobenzothiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.19-8.39 ppm. researchgate.net The protons of the amino group (NH₂) can be observed as a singlet, and its chemical shift can vary depending on the solvent and substitution. For instance, in certain N-benzothiazol-2-yl benzamide (B126) analogs, the proton of the CONH scaffold appears as a singlet signal between δ 9–10 ppm, confirming the formation of the benzamide linkage. japsonline.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom. In N-benzothiazol-2-yl benzamide derivatives, the carbon of the C=N bond within the thiazole (B1198619) ring is observed around δ 169-176 ppm, while the carbonyl carbon (C=O) of the amide linkage appears near δ 162-167 ppm. japsonline.com The carbons of the benzothiazole (B30560) ring system show characteristic signals that confirm the core structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also employed for complete and unambiguous assignment of all proton and carbon signals, which is crucial for novel or complex derivatives. diva-portal.orgnih.gov
| Technique | Functional Group/Proton Environment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 7.19 - 8.39 (multiplet) | researchgate.net |
| Amide Proton (CONH) | 9.0 - 10.0 (singlet) | japsonline.com | |
| ¹³C NMR | Thiazole Carbon (C=N) | 169 - 176 | japsonline.com |
| Amide Carbonyl (C=O) | 162 - 167 | japsonline.com |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-aminobenzothiazole derivatives, FT-IR spectra provide clear evidence for key structural features. ijprs.com The analysis of vibrational frequencies confirms the presence of the amine group, the benzothiazole ring, and other substituents. mdpi.comsemanticscholar.org
The FT-IR spectra of these compounds are characterized by several distinct absorption bands. The stretching vibrations of the N-H bonds in the primary amino group typically appear in the region of 3174-3441 cm⁻¹. researchgate.netjapsonline.com The aromatic C-H stretching is observed around 3071-3082 cm⁻¹. researchgate.net The C=N stretching vibration, characteristic of the thiazole ring, is found in the range of 1464-1568 cm⁻¹. researchgate.netjapsonline.com Another important vibration is the C-S stretch, which is typically weak and appears at lower wavenumbers, such as 664-667 cm⁻¹. japsonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amine) | 3174 - 3441 | researchgate.netjapsonline.com |
| C-H Stretch (Aromatic) | 3071 - 3082 | researchgate.net |
| C=N Stretch (Thiazole Ring) | 1464 - 1568 | researchgate.netjapsonline.com |
| C-S Stretch | 664 - 667 | japsonline.com |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of 2-aminobenzothiazole derivatives. ijprs.com It is also invaluable for structural elucidation through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying compounds in complex mixtures. nih.govisca.me
Electron Ionization (EI) mass spectra often show the molecular ion peak (M+), which corresponds to the molecular weight of the compound. researchgate.net For instance, a derivative N-(4-methylbenzoyl)-N'-(1,3-benzothiazol-2-yl)thiourea showed a molecular ion peak at an m/z of 327. researchgate.net Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a particularly sensitive method for detecting these compounds. nih.gov This technique has been developed for the simultaneous determination of various benzothiazoles, with a limit of detection for 2-amino-benzothiazole reported as low as 0.07 ng/mL in human urine samples. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula of a molecule. nih.gov
Chromatographic Techniques (TLC, HPLC)
Chromatographic techniques are essential for monitoring the progress of reactions, as well as for the purification and purity assessment of 2-aminobenzothiazole derivatives. researchgate.net Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.
TLC is a rapid and convenient method used to qualitatively monitor the conversion of reactants to products during synthesis. nih.gov By comparing the Rƒ (retention factor) values of the starting materials and the reaction mixture, chemists can determine the status of the reaction.
HPLC is a more sophisticated technique used for the separation, identification, and quantification of the components in a mixture. nih.gov It is the standard method for determining the purity of synthesized 2-aminobenzothiazole derivatives, with compounds often required to be >95% pure for further biological testing. nih.gov Reversed-phase HPLC, using columns like C18, is frequently employed for the analysis of these relatively polar compounds. nih.govmdpi.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity established by other spectroscopic methods.
The crystal structure of a derivative, 2-amino-5,6-dihydro-7(4H)-benzothiazolone, has been determined using this method. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters were determined as a = 6.432 Å, b = 14.898 Å, c = 8.165 Å, and β = 95.294°. researchgate.net Such data are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. researchgate.net
Elemental Analysis (C, H, N, S)
Elemental analysis is a crucial technique used to verify the empirical formula of a newly synthesized compound. ijprs.com This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure. researchgate.netthermofisher.com A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports the structural assignment made by spectroscopic methods. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 2-aminobenzothiazole derivatives corresponds to the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. mdpi.com
The absorption spectra of benzothiazole derivatives typically show intense charge-transfer absorption bands in the UV-visible region. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure, including the nature and position of substituents on the benzothiazole ring system. researchgate.net Furthermore, the spectroscopic properties can be influenced by the pH of the medium, as ionizable groups within the molecule become protonated or deprotonated, leading to shifts in the absorption spectra. arabjchem.org For some derivatives, the λmax can be observed around 470 nm. arabjchem.org
| Compound Name |
|---|
| 2-Amino-1,3-benzothiazol-7-ol |
| N-benzothiazol-2-yl benzamide |
| benzothiazolylacetonitrile azo dyes |
| 2-amino-5,6-dihydro-7(4H)-benzothiazolone |
| N-(4-methylbenzoyl)-N'-(1,3-benzothiazol-2-yl)thiourea |
Pharmacological and Biological Research of 2 Amino 1,3 Benzothiazol 7 Ol Derivatives
Anticancer Activity
Derivatives of 2-aminobenzothiazole (B30445) have emerged as a promising class of compounds in the field of oncology, demonstrating a broad spectrum of antitumor activities. nih.gov Extensive research has been dedicated to synthesizing and evaluating novel derivatives for their potential to combat various cancer types.
Mechanisms of Action in Cancer Cell Lines
The anticancer effects of 2-aminobenzothiazole derivatives are exerted through various mechanisms of action within cancer cell lines. One notable mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain derivatives have been shown to trigger apoptosis by decreasing the levels of anti-apoptotic proteins such as BCL-XL and MCL-1. nih.gov Another key mechanism is the induction of cell cycle arrest. Some compounds have been observed to halt the cell cycle at specific phases, thereby inhibiting the proliferation of cancer cells. For example, a particular derivative was found to cause cell cycle arrest at the G2/M phase in the Leukemia HL-60 cell line. researchgate.net Furthermore, some derivatives have demonstrated the ability to suppress the migration of cancer cells, a crucial step in metastasis. nih.gov
Inhibitory Effects on Kinase Targets (e.g., CSF1R, FAK, EGFR, VEGFR-2)
A significant aspect of the anticancer activity of 2-aminobenzothiazole derivatives lies in their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. These compounds have been identified as potent inhibitors of several key kinase targets.
Colony-Stimulating Factor 1 Receptor (CSF1R): Certain 2-aminobenzothiazole derivatives have shown highly potent suppressive activity against CSF1R kinase. One such derivative exhibited an IC50 value of 1.4 nM and demonstrated a reduction in tumor growth in an in vivo model. nih.gov
Focal Adhesion Kinase (FAK): Overexpression of FAK is associated with tumor metastasis. A series of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole moiety has been synthesized, with the most active compound showing significant antiproliferative effects against C6 rat glioma and A549 human lung adenocarcinoma cell lines, with IC50 values of 4.63 ± 0.85 and 39.33 ± 4.04 μM, respectively. nih.gov
Epidermal Growth Factor Receptor (EGFR): Novel benzothiazole-based derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR. Ethyl ester derivatives, in particular, showed superior inhibitory activity against EGFR with IC50 values ranging from 0.11 to 0.16 µM, surpassing the reference standard, erlotinib. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, a critical process for tumor growth. Several 2-aminobenzothiazole derivatives have been designed as potent VEGFR-2 inhibitors. One hybrid compound emerged as a highly active inhibitor with an IC50 of 91 nM. nih.gov Another series of derivatives also displayed significant VEGFR-2 inhibitory activity. nih.gov
Inhibitory Activity of 2-Aminobenzothiazole Derivatives on Kinase Targets
| Derivative/Compound Class | Target Kinase | IC50 Value | Cell Line/Model |
|---|---|---|---|
| 2-Aminobenzothiazole Derivative | CSF1R | 1.4 nM | PANC02 tumors |
| 2-Aminobenzothiazole with 1,3,4-oxadiazole | FAK | 4.63 ± 0.85 µM | C6 rat glioma |
| 2-Aminobenzothiazole with 1,3,4-oxadiazole | FAK | 39.33 ± 4.04 µM | A549 human lung adenocarcinoma |
| Ethyl ester benzothiazole (B30560) derivatives | EGFR | 0.11-0.16 µM | Not specified |
| 2-Aminobenzothiazole hybrid | VEGFR-2 | 91 nM | Not specified |
Structure-Activity Relationships (SAR) in Anticancer Research
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of 2-aminobenzothiazole derivatives. These studies have revealed several key structural features that influence their biological activity. For instance, the introduction of a 3-propanamido function to the 2-aminothiazole (B372263) core was found to enhance activity more than a 2-acetamido moiety. nih.gov The nature of substituents on the benzothiazole ring and associated moieties plays a significant role in determining the anticancer efficacy. A group-based quantitative structure-activity relationship (GQSAR) analysis indicated that the presence of hydrophobic groups on the R1 position could potentiate anticancer activity. researchgate.net Furthermore, the substitution of the amine group in cisplatin with a 2-aminobenzothiazole derivative has been explored to develop new anticancer agents with potentially reduced toxicity. mdpi.com
Antimicrobial Activity
In addition to their anticancer properties, derivatives of 2-aminobenzothiazole have demonstrated significant antimicrobial activity, encompassing both antibacterial and antifungal effects. researchgate.netresearchgate.net
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
Derivatives of 2-aminobenzothiazole have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Schiff bases derived from 2-aminobenzothiazole have exhibited good antibacterial activity when compared to the standard antibiotic ampicillin. iosrjournals.org In one study, dichloropyrazole-based benzothiazole analogues showed better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) compared to the standard drug novobiocin. nih.gov Another study found that benzothiazole derivatives clubbed with isatin showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive strains, with one compound exhibiting excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov
Antibacterial Activity of 2-Aminobenzothiazole Derivatives
| Derivative Class | Bacterial Strain(s) | MIC Value | Reference Drug |
|---|---|---|---|
| Dichloropyrazole-based benzothiazole analogues | Gram-positive strains | 0.0156–0.25 µg/mL | Novobiocin |
| Dichloropyrazole-based benzothiazole analogues | Gram-negative strains | 1–4 µg/mL | Novobiocin |
| Benzothiazole-isatin derivatives | E. coli | 3.1 µg/mL | Ciprofloxacin |
| Benzothiazole-isatin derivatives | P. aeruginosa | 6.2 µg/mL | Ciprofloxacin |
Antifungal Efficacy
The antifungal potential of 2-aminobenzothiazole derivatives has been well-documented. nih.govnih.govmdpi.com A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and showed promising antifungal activity. nih.gov Specifically, two compounds from this series exhibited MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov Another study synthesized novel benzimidazole (B57391), benzoxazole, and benzothiazole derivatives and tested their inhibitory action against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus, with the synthesized compounds showing potent inhibitory action. researchgate.net Furthermore, certain derivatives have shown low to moderate antifungal activity against Lichtheimia corymbifera and Trichophyton interdigitale. mdpi.com
Antifungal Activity of 2-Aminobenzothiazole Derivatives
| Derivative Class | Fungal Strain(s) | MIC Value |
|---|---|---|
| 6-substituted 2-aminobenzothiazole derivatives | Candida albicans, Candida parapsilosis, Candida tropicalis | 4-8 μg/mL |
| Novel benzimidazole, benzoxazole, and benzothiazole derivatives | Candida albicans, Aspergillus niger, Aspergillus clavatus | Potent inhibitory action |
Antitubercular Activity
Derivatives of 2-aminobenzothiazole have been identified as a promising class of compounds in the search for new antitubercular agents. Research has demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), including drug-resistant strains.
One study identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant Mtb strain that was under-expressing the essential signal peptidase LepB. mdpi.com This initial "seed" molecule showed modest activity, which was improved through the synthesis and testing of various analogs. mdpi.com For instance, replacing an alkyl chain on a thiourea-substituted benzothiazole with an isopropyl group resulted in good activity against both wild-type and LepB-underexpressing strains. nih.gov Another study focused on benzothiazolylpyrimidine-5-carboxamide derivatives as inhibitors of decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. uokerbala.edu.iq Several of these compounds exhibited potent activity against the Mtb H37Rv strain, with some showing better activity than the standard drug isoniazid. uokerbala.edu.iq The research suggested that the presence of an aromatic center and a hydrogen bond donor is crucial for DprE1 inhibition and antitubercular effects. uokerbala.edu.iq
Further investigations into benzothiazole-containing azetidinone rings also yielded compounds with significant activity against M. tuberculosis H37Rv. bohrium.com The structure-activity relationship (SAR) studies in this area have shown that substitutions on the benzothiazole ring system and associated moieties play a critical role in determining the potency of these derivatives. nih.govuokerbala.edu.iq
| Compound Series | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| Thiourea-substituted benzoxazoles | M. tuberculosis wild-type & LepB-UE strains | Isopropyl group substitution led to good activity (MICs = 20-40 μM). | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides | DprE1 enzyme / M. tuberculosis H37Rv | Compounds 7a and 7g showed better activity (MIC = 0.08 μM) than isoniazid. | uokerbala.edu.iq |
| Azetidinone-containing benzothiazoles | M. tuberculosis H37Rv | Compound A6 exhibited significant antitubercular activity compared to isoniazid and rifampicin. | bohrium.com |
| Benzothiazole Amides | M. tuberculosis | Previous work identified benzothiazole amide derivatives as active against Mtb. | nih.gov |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminobenzothiazole derivatives has been extensively documented through various preclinical studies. These compounds have shown efficacy in animal models of inflammation and through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. mdpi.comnih.gov
A series of 5-(4-substituted benzylidene)-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones, synthesized from 2-aminobenzothiazole, were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netnih.gov Many of these compounds demonstrated significant reductions in paw edema. researchgate.net Similarly, other research has reported that incorporating a phenylsulphonamido group or making substitutions at the 4 or 5 positions of the benzothiazole ring with electron-withdrawing groups like -Cl or -OCH3 can lead to anti-inflammatory activity comparable to or even exceeding that of standard drugs like diclofenac.
Some benzothiazole derivatives have been specifically investigated for their ability to inhibit COX-1 and COX-2 enzymes. Certain analogs bearing an alkoxy group were found to be highly selective COX-2 inhibitors. mdpi.com In a study on hepatocellular carcinoma cells, 2-substituted benzothiazole derivatives were found to suppress the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway, indicating a mechanism that links their anti-inflammatory and potential anticancer effects.
| Compound Series | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-thiazolidinone hybrids | Carrageenan-induced paw edema | Compound G10 showed the highest anti-inflammatory response. | nih.gov |
| Benzothiazole-benzenesulphonamide-carboxamides | Carrageenan-induced paw edema | Compound 17c showed 80% inhibition of edema at 3 hours. | |
| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | Carrageenan-induced paw edema | Demonstrated activity comparable to diclofenac sodium. | |
| 2-Substituted benzothiazoles | NF-κB/COX-2/iNOS pathway in HepG2 cells | Inhibited COX-2 and iNOS levels in a dose-dependent manner. |
Antioxidant Activity
Many chronic diseases are associated with oxidative stress caused by an imbalance of free radicals and antioxidants. Derivatives of 2-aminobenzothiazole have emerged as significant radical scavengers in various in vitro assays.
The antioxidant potential of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In one study, a series of novel 2-aryl benzothiazole derivatives showed significant radical scavenging potential, with some compounds exhibiting better antioxidant activity than the standard, ascorbic acid, in the ABTS assay. Another study synthesized benzothiazole and coumarin-based pyridazinone derivatives and found that compounds 5c and 9b had notable antioxidant activity in the DPPH assay, with IC50 values of 98.43 pM and 127.84 pM, respectively.
Structure-activity relationship studies have indicated that the antioxidant capacity is influenced by the nature and position of substituents on the benzothiazole core. For example, the presence of an electron-donating group like hydroxyl (-OH) was found to improve DPPH scavenging activity, while electron-withdrawing groups (e.g., -NO2, -Cl, -Br) tended to decrease it.
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| 2-Aryl benzothiazoles (BTA-1, BTA-4, BTA-5, etc.) | ABTS Assay | Six compounds showed better antioxidant action than ascorbic acid at various concentrations. | |
| Benzothiazole-coumarin hybrids (5c, 9b) | DPPH Assay | Showed potent activity with IC50 values of 98.43 pM and 127.84 pM. | |
| Benzothiazole-thiazolidinone derivatives | DPPH & Hydroxy Radical Scavenging | Electron-donating substituents (OH) improved activity; electron-withdrawing groups decreased it. | |
| Cinnamic acid-benzothiazole conjugate (BZTcin4) | DPPH & FRAP Assays | Endowed with a good antioxidant capacity. |
Analgesic Activity
In conjunction with their anti-inflammatory properties, many 2-aminobenzothiazole derivatives have been evaluated for analgesic activity. These studies typically use in vivo models such as the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects, and the hot plate test, which measures central analgesic activity. researchgate.netnih.gov
A series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and tested for analgesic effects. Compounds 17c, 17g, and 17i demonstrated potent activity, with ED50 values comparable to the standard drug celecoxib. The study noted that derivatives possessing an additional hydroxyl or amino group tended to show good analgesic activity. Another investigation of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives also reported good analgesic actions for some of the synthesized compounds.
Research on benzothiazole-benzamides revealed that several compounds exhibited highly potent analgesic activity, as determined by the hot plate method, with their efficacy being statistically significant compared to controls. These findings underscore the potential of the 2-aminobenzothiazole scaffold in developing new pain management therapies. researchgate.net
| Compound Series | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-benzenesulphonamide-carboxamides (17i) | Acetic acid-induced writhing | Showed the highest activity with ED50 of 69 µM/kg after 2 hours, comparable to celecoxib. | |
| Benzothiazole-thiazolidinone hybrids | Acetic acid-induced writhing | Multiple compounds (5a-r) were evaluated and showed analgesic effects. | researchgate.net |
| Benzothiazole-benzamides (Compounds 3, 4) | Hot plate method | Found to be highly potent analgesics (p < 0.001). | |
| Oxadiazole-benzothiazole hybrids | Not specified | Some synthesized compounds showed good analgesic actions. |
Anticonvulsant Activity
The central nervous system activity of 2-aminobenzothiazole derivatives includes significant anticonvulsant properties. Researchers have synthesized and screened numerous analogs using standard preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify activity against generalized tonic-clonic and myoclonic seizures, respectively.
A series of benzothiazoles incorporating a mercapto-triazole substituent were evaluated, and two compounds, 5i and 5j, emerged as the most potent. They exhibited significant protection in both MES and scPTZ tests, with ED50 values of 50.8 mg/kg (MES) and 76.0 mg/kg (scPTZ) for compound 5i, and 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ) for compound 5j. Another study reported on benzothiazole-coupled sulfonamides, where compound 9 was the most potent agent in the MES model.
The structure-activity relationship in this area suggests that substitutions on the phenyl ring attached to the core structure are critical. For instance, m-Fluoro and p-Fluoro substitutions have been shown to confer anticonvulsant activity. Similarly, the incorporation of a barbituric acid pharmacophore into the benzothiazole structure has also yielded compounds with promising activity in both MES and scPTZ screens.
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-mercapto-triazole hybrids (5i, 5j) | MES & scPTZ | Compound 5j showed high protective index values of 8.96 (MES) and 9.30 (scPTZ). | |
| Benzothiazole-sulfonamide hybrids (Compound 9) | MES | Emerged as the most potent anticonvulsant in the series. | |
| Benzothiazole-barbituric acid hybrids (4c, 4d, 4s) | MES & scPTZ | Showed promising anticonvulsant activities. | |
| 2-aminobenzothiazole derivatives (V-5) | MES | V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the strongest effect. |
Antidiabetic Activity
Benzothiazole derivatives have been investigated as potential treatments for diabetes, demonstrating hypoglycemic effects through various mechanisms of action. One of the key therapeutic targets for this class of compounds is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates. By inhibiting this enzyme, the absorption of glucose can be delayed, helping to manage postprandial hyperglycemia. A study on benzothiazole-based oxadiazole derivatives found that all synthesized analogs exhibited α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 to 30.90 µM, which was significantly more potent than the standard drug acarbose (IC50 = 866.30 µM).
Other studies have focused on the role of benzothiazole derivatives as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. A series of benzothiazole-based sulfonylureas were found to transactivate PPARγ and showed potent antidiabetic activity in an oral glucose tolerance test (OGTT) and a streptozotocin-induced diabetic model. Additionally, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant glucose-lowering effects in a non-insulin-dependent diabetes mellitus rat model.
| Compound Series | Mechanism/Model | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-oxadiazole hybrids | α-Glucosidase Inhibition | Exhibited IC50 values as low as 0.5 ± 0.01 μM, far exceeding the standard, acarbose. | |
| Benzothiazole-based sulfonylureas | PPARγ Transactivation / OGTT | Ten compounds showed potent antidiabetic activity, better than standard drugs. | |
| Thiazolidinedione-benzothiazole hybrids (Compound 7d) | Alloxan-induced diabetic rats | Exerted maximum glucose-lowering effects among the series. | |
| 2-aminobenzothiazole-guanidines (4y) | PPARγ Docking / T2D rat model | Showed high affinity for PPARγ and reduced blood glucose levels to <200 mg/dL. |
Antiviral Activity (including Anti-HIV)
The benzothiazole scaffold has been explored for its potential in developing antiviral agents, with research demonstrating activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). researchgate.net
In the context of HCV, several benzothiazole derivatives have been identified as inhibitors of viral replication. One study synthesized a series of 2-aminobenzothiazole analogs based on the clathrodin scaffold and found that two compounds could suppress the HCV replicon by over 70%. Other research has identified benzothiazole derivatives that inhibit the HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.
Regarding anti-HIV activity, benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net One study identified a benzothiazolyl-pyrimidine compound as an inhibitor of the oligomerization of the HIV-1 Pr55Gag protein, a key step in virus production. Another benzothiazolyl compound containing an indole moiety was found to be a potent antiretroviral agent that inhibits HIV-1 entry into cells by binding to the envelope protein gp120. The versatility of the benzothiazole structure allows for modifications that can target different stages of the viral life cycle, making it a valuable scaffold in the ongoing search for novel antiviral therapies. researchgate.net
| Compound Series | Viral Target | Key Findings | Reference |
|---|---|---|---|
| Clathrodin-based 2-aminobenzothiazoles | HCV Replicon | Two compounds suppressed the HCV replicon by >70%. | |
| 2-(4-nitroanilino)-6-methylbenzothiazole | HCV RNA-dependent RNA polymerase | Inhibited HCV RNA replication with an EC50 of 8 ± 0.5 µM. | |
| Benzothiazolyl-indole hybrid (5660386) | HIV-1 gp120 | Potent antiretroviral that inhibits HIV-1 entry into cells. | |
| Benzothiazolyl-pyrimidine (BMMP) | HIV-1 Pr55Gag | Inhibited the oligomerization of the Gag protein, key for virion production. | |
| Benzothiazolyl-pyridine hybrids (8f-h) | H5N1 & SARS-CoV-2 | Showed high inhibitory activity against H5N1 and SARS-CoV-2 viruses. |
Anti-malarial Activity
Benzothiazole derivatives have been identified as promising candidates in the search for new anti-malarial drugs, largely due to the increasing resistance of Plasmodium falciparum to existing treatments. Research has demonstrated that these compounds can exhibit potent antiplasmodial activity against various strains of the malaria parasite through diverse mechanisms of action. nih.govnih.gov
A systematic review of 28 articles identified 232 benzothiazole substances with significant activity against malaria parasites. nih.gov The anti-malarial mechanisms include the inhibition of Plasmodium falciparum enzymes and the disruption of the parasite's life cycle in the blood stages. nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted that the substitution pattern on the benzothiazole scaffold is crucial for its anti-malarial efficacy. nih.govnih.gov
One specific series of conjugated hydrazones based on the benzothiazole structure was synthesized and shown to be active against the malaria parasite both in vitro and in a murine model. ijper.org These compounds function by chelating free iron, which is essential for the parasite's development, and by interacting with free heme to inhibit its polymerization into hemozoin. ijper.org A lead compound from this series, designated 5f, demonstrated noteworthy antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). ijper.org
Further research on 2-substituted 6-nitro- and 6-amino-benzothiazoles tested 39 derivatives in vitro against W2 and 3D7 strains of P. falciparum. researchgate.net Two compounds, A12 and C7, emerged as having specific and potent anti-malarial properties. researchgate.net These compounds were found to be active on all stages of the parasite's life cycle and also affected the mitochondrial membrane potential. researchgate.net In vivo studies in mice infected with P. berghei confirmed their efficacy, showing a sustained decrease in parasitemia. researchgate.net
Table 1: Anti-malarial Activity of Selected Benzothiazole Derivatives
| Compound Series | Mechanism of Action | Key Findings | Reference Strains |
|---|---|---|---|
| Conjugated Hydrazones (e.g., 5f) | Iron Chelation, Heme Polymerization Inhibition | Active against chloroquine-resistant K1 strain of P. falciparum. | P. falciparum (K1) |
| 2-Substituted 6-nitro/6-amino-benzothiazoles (A12, C7) | Affects mitochondrial membrane potential | Active on all parasite life stages; sustained parasitemia decrease in vivo. | P. falciparum (W2, 3D7), P. berghei |
Other Biological Activities
Beyond their anti-malarial potential, derivatives of 2-aminobenzothiazole have been explored for a range of other biological effects.
Muscle Relaxant Activities
Historically, 2-aminobenzothiazoles were studied for their properties as central muscle relaxants in the 1950s. nih.gov This foundational research has paved the way for more recent investigations into related structures. For instance, novel triazolobenzothiazines, which are benzothiazine-fused triazoles, have been identified as potential centrally acting muscle relaxants. nih.gov One such compound, 2,4-dihydro-1H-benzo[b] nih.govnih.govacs.orgtriazolo[4,3-d] nih.govacs.orgthiazin-1-one (IDPH-791), has been structurally characterized as a potential muscle relaxant. nih.gov
Other research has focused on smooth muscle relaxation. Two 6-(fluorobenzoyl)-3-piperazinomethyl-2-benzothiazolinone derivatives, Y-16 and Y-21, were synthesized and shown to induce relaxation in precontracted rabbit corpus cavernosum smooth muscle. nih.gov This relaxant effect was found to be independent of nitric oxide synthase, cyclooxygenase, or potassium channels, suggesting a distinct mechanism of action. nih.gov
Enzyme Inhibition
The benzothiazole scaffold is a versatile inhibitor of various enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibition : Novel benzothiazole derivatives incorporating amino acid moieties have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms. acs.org Specifically, these conjugates showed effective inhibition against hCA II and hCA V, with Ki values in the micromolar range. acs.org
Cholinesterase and MAO-B Inhibition : In the context of Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net One compound, 4f, displayed potent inhibitory activity against both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.govresearchgate.net This dual inhibition is a key strategy in developing treatments for neurodegenerative diseases. nih.gov Other 2-amino thiazole (B1198619) derivatives have also shown significant inhibition of AChE and butyrylcholinesterase (BChE). researchgate.net
Pancreatic Lipase Inhibition : Benzothiazole sulfonate hybrid derivatives containing an azomethine group have been screened for their potential to inhibit pancreatic lipase, an enzyme involved in fat metabolism. ijprajournal.com
Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives
| Derivative Type | Target Enzyme | Inhibitory Concentration |
|---|---|---|
| Amino acid-benzothiazole conjugates | Carbonic Anhydrase (hCA II, hCA V) | Ki values from 2.9 to 88.1 µM |
| Compound 4f | Acetylcholinesterase (AChE) | IC50: 23.4 ± 1.1 nM |
| Compound 4f | Monoamine Oxidase B (MAO-B) | IC50: 40.3 ± 1.7 nM |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 μM |
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives are a significant area of research, particularly for neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. benthamscience.com
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), an approved treatment for ALS, is a key example of a neuroprotective benzothiazole. Its mechanism involves interfering with glutamate neurotransmission. nih.gov Building on this, KNS-760704, a synthetic amino-benzothiazole, has been developed for ALS and has shown effectiveness in maintaining mitochondrial function in preclinical models.
In Alzheimer's research, benzothiazole derivatives are investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. Certain compounds that inhibit AChE and MAO-B also demonstrated the ability to prevent the formation of Aβ plaques. researchgate.net For example, benzothiazole-isothiourea derivatives have shown a high affinity for Aβ1-42, suggesting they can interfere with the aggregation process.
Anthelmintic Activity
Benzothiazole derivatives have demonstrated significant activity against various parasitic worms. nih.gov The core benzothiazole structure is electronically and structurally similar to benzimidazoles, a well-known class of anthelmintics, suggesting a common mode of action. This action involves disrupting the parasite's glucose absorption and metabolism.
Studies have shown the efficacy of specific derivatives against different types of helminths:
Nematocidal Activity : In mice infected with the nematode Nematospiroides dubius, derivatives such as 5-isothiocyanato-2-(2-furyl)benzoxazole showed 100% activity.
Taeniacidal Activity : Against the tapeworm Hymenolepis nana, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole demonstrated notable activity.
Schistosomicidal Activity : Copper complexes of certain benzothiazol-2-yl-dithiocarbamates were screened for activity against Schistosoma mansoni. Three of these complexes (4a-c) showed 100% worm mortality at a concentration of 10 μg/mL, an activity level comparable to the standard drug Praziquantel.
A series of newly synthesized 2-amino-6-substituted benzothiazoles were also examined for their anthelmintic properties against earthworms, with several compounds showing good activity compared to the standard drug mebendazole.
Antihypertensive Properties
Research into the antihypertensive potential of this class of compounds has primarily focused on structurally related benzothiazine and benzimidazole derivatives. A series of (1,4-Benzothiazinyloxy)alkylpiperazine derivatives were synthesized and evaluated for their affinity for alpha-adrenoceptors, which are involved in blood pressure regulation. acs.org Certain compounds in this series were identified as good alpha1-adrenoreceptor ligands, indicating potential as antihypertensive agents. acs.org
Similarly, research on benzimidazole derivatives, which share structural similarities with benzothiazoles, has led to the development of Angiotensin II receptor 1 (AT1) antagonists. ijprajournal.com These compounds, such as Losartan, are effective antihypertensive drugs. ijprajournal.com The development of novel 6-benzoxazole substituted benzimidazole derivatives has yielded compounds that can significantly decrease blood pressure in spontaneously hypertensive rats, with some showing potency greater than or equal to Losartan. ijprajournal.com While direct studies on 2-Amino-1,3-benzothiazol-7-ol for hypertension are less common, the activity of these related heterocyclic structures suggests a promising avenue for future investigation.
Ligand Binding Studies (e.g., Estrogen Receptors, Adenosine Receptors)
The interaction of 2-amino-1,3-benzothiazole derivatives with various biological targets, including estrogen and adenosine receptors, has been a subject of scientific investigation to understand their therapeutic potential. While direct ligand binding studies on this compound itself are not extensively detailed in the available research, studies on the broader class of 2-aminobenzothiazole derivatives provide valuable insights into their potential interactions with these receptors.
Estrogen Receptor Binding:
Adenosine Receptor Binding:
The 2-aminobenzothiazole scaffold has shown more defined interactions with adenosine receptors. Research has indicated that derivatives of this chemical class can act as allosteric enhancers and antagonists at different adenosine receptor subtypes.
Notably, a study identified a derivative, N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide, as a potent antagonist for the A2B adenosine receptor. This finding suggests that the 2-aminobenzothiazole core can be chemically modified to achieve selective binding to specific adenosine receptor subtypes.
Furthermore, the related 2-aminothiazole structure has been identified as a new class of agonist allosteric enhancers for the A1 adenosine receptor. This indicates that the thiazole ring system, a key component of this compound, is a viable scaffold for developing molecules that modulate adenosine receptor activity.
In a different context, 2-aminobenzothiazole derivatives have been investigated for their ability to inhibit bacterial histidine kinases by targeting their adenosine triphosphate (ATP)-binding domain. nih.gov Given that ATP is the endogenous ligand for this domain, this research underscores the affinity of the 2-aminobenzothiazole structure for adenosine-related binding sites.
While direct quantitative binding data for this compound derivatives on estrogen and adenosine receptors is not available in the reviewed literature, the existing studies on related compounds provide a strong rationale for further investigation into their specific binding profiles and potential as modulators of these important biological targets.
Medicinal Chemistry and Drug Discovery Aspects
Scaffold Hopping and Bioisosteric Replacements in Drug Design
Scaffold hopping is a key strategy in drug discovery used to identify novel core structures with similar biological activities but different physicochemical properties. The 2-aminobenzothiazole (B30445) core itself can be considered a bioisostere for other aromatic or heteroaromatic systems like aniline (B41778), 2-aminothiazole (B372263), and 2-aminobenzimidazole. nih.gov This bioisosteric relationship allows for the replacement of these other scaffolds with the 2-aminobenzothiazole moiety to potentially improve potency, selectivity, or pharmacokinetic profiles.
In the context of 2-Amino-1,3-benzothiazol-7-ol, scaffold hopping could involve replacing the benzothiazole (B30560) core with other bicyclic systems while retaining the key amino and hydroxyl pharmacophoric features. For instance, researchers have explored replacing the central phenyl ring of known inhibitors with a benzothiazole scaffold to develop new dual BRAF V600E and CRAF inhibitors. nih.gov One study utilized a scaffold hopping strategy to develop novel MET inhibitors from a known 2-aminobenzothiazole template. nih.gov
Bioisosteric replacement is also a critical tool. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, the 7-hydroxyl group is a key site for such modifications. Classical bioisosteric replacements for the hydroxyl group could include -SH, -NH2, or -F, which could modulate the compound's acidity, hydrogen bonding capability, and metabolic stability. Non-classical bioisosteres could also be employed to fine-tune properties. The 2-amino group is another site for bioisosteric replacement, where substituting it with other hydrogen bond donors or acceptors could alter target engagement. nih.gov
A notable example of bioisosteric replacement on the benzothiazole ring was observed in the development of CSF1R kinase inhibitors, where placing a fluorine or chlorine atom at the C7 position was tolerated for potency but had an impact on selectivity. nih.gov
Lead Optimization Strategies for this compound Analogues
Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a lead compound to produce a preclinical candidate. researchgate.netpatsnap.com For analogues of this compound, this process would involve iterative cycles of design, synthesis, and testing to improve efficacy, selectivity, and pharmacokinetic parameters. nih.govnih.gov
Structure-Activity Relationship (SAR) analysis is fundamental to this process. patsnap.com By systematically modifying the structure of this compound and its analogues, researchers can identify which functional groups are critical for biological activity. For instance, studies on related 2-aminobenzothiazole derivatives have shown that substitutions on the benzothiazole ring can significantly influence potency. In the development of CSF1R inhibitors, introducing a chlorine atom at the C7 position of the benzothiazole core led to an improvement in potency. nih.gov
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the optimization process by predicting how structural modifications might affect target binding and activity. patsnap.com These in silico techniques help prioritize the synthesis of the most promising analogues.
Key optimization strategies for this compound analogues would include:
Modification of the 7-hydroxyl group: Converting the hydroxyl group to ethers or esters could improve metabolic stability and membrane permeability.
Derivatization of the 2-amino group: Acylation or alkylation of the amino group can introduce new interactions with the biological target and modulate physicochemical properties.
Substitution on the benzene (B151609) ring: While the focus is on the 7-ol, further substitutions on the benzene ring at positions 4, 5, or 6 could be explored to fine-tune electronic properties and steric interactions.
The following table summarizes SAR findings for substitutions on the 2-aminobenzothiazole scaffold from various studies, which could inform the lead optimization of 7-hydroxy analogues.
| Target | Substitution Position | Substituent | Effect on Activity |
| CSF1R Kinase | C7 | Cl | Improved potency nih.gov |
| EGFR Kinase | C6 | -NO2 or -OEt | Decreased activity nih.gov |
| MET Inhibitors | C5, C6 | -diMe or -EtO | Improved cytotoxic activity nih.gov |
| Antiproliferative | R1 (various) | 4,7-diCH3 | Favorable for activity nih.gov |
Pharmacokinetic Profiles and Oral Bioavailability
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. For this compound analogues, achieving a favorable pharmacokinetic profile with good oral bioavailability is a key objective. acs.org
Several studies on 2-aminobenzothiazole derivatives have reported promising in vivo pharmacokinetic properties and good oral bioavailability. For example, a potent CSF1R kinase inhibitor with a 2-aminobenzothiazole core demonstrated suitable in vivo PK profiles across different species and good oral bioavailability. nih.gov Another analogue in the same series also possessed suitable in vivo PK properties with a reasonable half-life and excellent oral bioavailability in rats and mice. nih.gov
Computational tools can be used to predict the ADMET properties of novel 2-aminobenzothiazole derivatives. One study predicted acceptable pharmacokinetic characteristics for a series of newly synthesized compounds based on parameters like water solubility, blood-brain barrier permeability, and polar surface area (PSA). acs.orgnih.gov Compounds with a PSA of ≤ 140 Ų are predicted to have better passive oral absorption. acs.orgnih.gov
Strategies to improve the pharmacokinetic profile of this compound analogues include:
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is crucial for oral absorption and distribution. The 7-hydroxyl group can be modified to optimize this balance.
Enhancing Metabolic Stability: The 2-aminobenzothiazole scaffold can be susceptible to metabolic degradation. iajesm.in Introducing blocking groups at metabolically labile sites can improve stability.
Improving Solubility: The aqueous solubility of a compound is essential for its absorption. The 7-hydroxyl group can aid in solubility, but further modifications may be necessary. Prodrug strategies can also be employed to enhance solubility. iajesm.in
The table below shows predicted pharmacokinetic parameters for a set of 2-aminobenzothiazole derivatives from a recent study, illustrating the kind of in silico analysis that can guide drug design.
| Compound ID | ADMET Absorption Level | ADMET Solubility Level | ADMET BBB Level | A log P98 | PSA_2D |
| OMS5 | 0 (Good) | 3 (Good) | 4 (Very Low) | 2.592 | 121.011 |
| OMS6 | 1 (Moderate) | 2 (Good) | 3 (Low) | 2.651 | 148.016 |
| OMS14 | 0 (Good) | 3 (Good) | 4 (Very Low) | 3.336 | 121.011 |
| (Data adapted from a study on novel 2-aminobenzothiazole derivatives, where lower BBB level numbers indicate higher permeability) acs.orgnih.gov |
Drug Resistance Mechanisms and New Compound Development
The development of drug resistance is a major challenge in the treatment of various diseases, particularly cancer and infectious diseases. acs.org Understanding the mechanisms of resistance is crucial for the design of new, more effective therapeutic agents. For compounds based on the this compound scaffold, resistance could emerge through various mechanisms, such as mutations in the target protein that reduce drug binding, or the upregulation of drug efflux pumps. nih.gov
The development of new compounds that can overcome these resistance mechanisms is an active area of research. Strategies include:
Dual-Targeting Inhibitors: Designing compounds that inhibit both the primary target and a key resistance pathway can be an effective strategy. nih.gov
Allosteric Inhibitors: Developing inhibitors that bind to an allosteric site on the target protein, rather than the highly conserved active site, can be effective against resistance mutations in the active site.
Covalent Inhibitors: Designing compounds that form a covalent bond with the target protein can lead to irreversible inhibition and may be less susceptible to certain resistance mechanisms.
The 2-aminobenzothiazole scaffold has been used to develop inhibitors for targets implicated in drug resistance. For example, derivatives have been designed to overcome multidrug resistance in cancer. nih.gov In the field of antibacterials, 2-aminobenzothiazole-based inhibitors of DNA gyrase B are being developed with the potential for dual targeting of both DNA gyrase and topoisomerase IV, which could slow the onset of resistance. nih.gov
Combination Therapies and Synergistic Effects
Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in cancer treatment. The goal of combination therapy is to achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance. ucl.ac.be
Analogues of this compound could be valuable components of combination therapies. For example, a 2-aminobenzothiazole-based inhibitor of a specific kinase could be combined with a standard-of-care chemotherapy agent. The kinase inhibitor could sensitize the cancer cells to the cytotoxic effects of the chemotherapy, leading to a synergistic antitumor effect.
Future research could focus on identifying rational combination partners for this compound analogues based on their specific mechanism of action and the underlying biology of the disease being treated.
Computational and Theoretical Studies of 2 Amino 1,3 Benzothiazol 7 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to study the properties of organic molecules like 2-Amino-1,3-benzothiazol-7-ol.
Electronic Properties and Energy Gaps (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.
Despite extensive searches for DFT studies on this compound, specific data regarding its HOMO-LUMO energies and energy gap could not be located in the available literature. While studies on related benzothiazole (B30560) derivatives exist, providing their HOMO-LUMO calculations, this specific data for the 7-hydroxy substituted compound is not present in the accessed scientific records. For instance, theoretical studies on compounds like 2-aminobenzothiazole (B30445) (2-NH2_BTH) and 2-hydroxybenzothiazole (B105590) (2-OH_BTH) have been performed, but these are structurally distinct from this compound scirp.org.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.
Specific MESP analysis data for this compound is not available in the reviewed literature. Research has been conducted on the MESP of other benzothiazole derivatives, which helps in understanding the general charge distribution on the benzothiazole scaffold scirp.org. However, the presence and position of the amino and hydroxyl groups on this compound would significantly alter the electrostatic potential map, making extrapolations from other derivatives scientifically unsound.
Conformational Analysis and Rotational Barriers
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Calculating the energy barriers to rotation around single bonds is essential for understanding a molecule's flexibility and how it might interact with biological targets.
No specific studies on the conformational analysis or rotational barriers of this compound were found. Such studies are highly dependent on the specific substitution pattern of the molecule, and therefore, data from other benzothiazoles cannot be applied.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.
Ligand-Protein Interactions and Binding Affinity
This subsection would typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the complex between this compound and a protein target. It would also quantify the strength of this binding, often expressed as a binding energy or docking score.
A review of the scientific literature did not yield any molecular docking studies specifically involving this compound. While numerous docking studies have been published for the broader class of 2-aminobenzothiazole derivatives against various protein targets ijprajournal.comnih.govijpbs.comhilarispublisher.combiointerfaceresearch.com, none of these specifically report on the interactions or binding affinity of the 7-hydroxy substituted variant.
Target Identification and Validation
Computational methods can be used to identify potential biological targets for a compound. This often involves screening the compound against a panel of known protein structures to predict which ones it might bind to and modulate.
There is no information available from the searched literature that identifies or validates specific biological targets for this compound through computational methods. Research on other benzothiazole derivatives has identified potential targets such as Mycobacterium tuberculosis enzymes nih.govbiorxiv.org, but these findings are not directly transferable to the specific compound of interest.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com These models are instrumental in drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. medcraveonline.comnih.gov The process involves calculating molecular descriptors that encode structural, physicochemical, and electronic features of the molecules and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. medcraveonline.comnih.gov
For benzothiazole and related scaffolds like 2-aminothiazoles, QSAR studies have been employed to elucidate the key structural features responsible for their biological activities, such as anticancer and anti-prion effects. nih.govchula.ac.thexcli.de In these studies, various types of descriptors are calculated to represent the molecular properties. For instance, a QSAR study on 2-aminothiazole (B372263) based Lck inhibitors identified a final model with eight parameters after analyzing a large set of descriptors. nih.gov Similarly, group-based QSAR (GQSAR) analysis on benzothiazole derivatives for anticancer potential revealed that hydrophobic groups at one position (R1) could enhance the activity. chula.ac.th
The generated QSAR equations provide insights into the mechanism of action. Descriptors related to steric properties, electronic distribution, and hydrophobicity often play a crucial role. For example, 3D descriptors like GETAWAY and RDF indices, which relate to the molecule's shape and steric complementarity with a binding site, have been found to be significant in models for 2-aminothiazol-4(5H)-one derivatives. researchgate.net The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²), with values greater than 0.5 or 0.6 generally indicating a robust model. chula.ac.thmdpi.com
Table 1: Example of Descriptors and Statistical Parameters in a Benzothiazole QSAR Model
| Parameter | Description | Value/Finding |
|---|---|---|
| Model Type | Group-Based QSAR (G-QSAR) | Used to correlate substituent properties with biological activity. chula.ac.th |
| Statistical Method | Multiple Linear Regression (MLR) | Develops a linear equation relating descriptors to activity. nih.govnih.gov |
| Key Descriptors | R1-DeltaEpsilonC, R1-XKHydrophilic Area, R2-6 Chain Count | These descriptors suggest the importance of electronic properties, hydrophilicity, and chain length at specific substituent positions. chula.ac.th |
| r² (Correlation Coefficient) | A measure of the goodness of fit of the model. | 0.81 chula.ac.th |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | 0.75 chula.ac.th |
| pred_r² (Predictive r²) | A measure of the model's ability to predict the activity of an external test set. | 0.70 chula.ac.th |
This table illustrates the types of data and findings generated from a QSAR study on related benzothiazole derivatives as a representative example.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-protein complex, the nature of binding interactions, and the conformational changes that may occur upon binding. researchgate.netmdpi.com The simulation tracks the trajectory of the complex, allowing for the analysis of metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds. nih.gov
For compounds involving the benzothiazole scaffold, MD simulations have been used to validate molecular docking results and to understand the dynamic behavior of these molecules within the active site of a biological target. nih.govbiointerfaceresearch.comnih.gov For example, a 100 ns MD simulation was performed on a complex of a benzimidazole (B57391) derivative (structurally related to benzothiazoles) with the SARS-CoV-2 Mpro protein. nih.gov The stability of the complex was assessed by monitoring the RMSD, with values fluctuating within an acceptable range (1–3 Å for small globular proteins), indicating a stable binding interaction throughout the simulation. nih.gov
These simulations can reveal key amino acid residues that form stable hydrogen bonds or other interactions with the ligand, which is crucial for understanding the basis of its activity. nih.gov The analysis of protein-ligand contacts during the simulation helps to confirm and refine the binding mode predicted by initial docking studies. nih.govresearchgate.net Such studies are essential for the rational design of more potent inhibitors by suggesting modifications that could enhance these favorable interactions. biointerfaceresearch.com
Table 2: Representative Parameters and Analyses in an MD Simulation Study
| Parameter/Analysis | Description | Typical Finding/Value |
|---|---|---|
| Software | GROMACS, Schrödinger's Desmond | Commonly used packages for performing MD simulations. nih.govmdpi.com |
| Simulation Time | 5 ns - 200 ns | The duration of the simulation, chosen to allow the system to reach equilibrium and sample relevant conformations. nih.govmdpi.comresearchgate.net |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. | A stable RMSD trajectory after an initial fluctuation period suggests the complex has reached equilibrium. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Higher RMSF values can indicate flexible regions of the protein. |
| Protein-Ligand Contacts | Analysis of hydrogen bonds, hydrophobic interactions, and water bridges. | Identifies key residues and interaction types that stabilize the ligand in the binding pocket. nih.gov |
This table presents common parameters and outputs from MD simulation studies performed on related heterocyclic compounds to illustrate the methodology.
Quantum Chemical Calculations for Spectroscopic Profile Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular structure, electronic properties, and spectroscopic profiles of chemical compounds. core.ac.ukdoi.org These methods can accurately compute optimized geometries, vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Visible). core.ac.ukmdpi.com The theoretical data can then be compared with experimental results to confirm the molecular structure and to aid in the assignment of spectral bands. doi.orgmdpi.com
For benzothiazole and its derivatives, DFT calculations have been successfully applied to investigate their spectroscopic features. core.ac.ukmdpi.com For instance, a study on various benzothiazole derivatives used the B3LYP/6-311G (d,p) level of theory to calculate ¹H and ¹³C-NMR chemical shifts. The calculated proton chemical shifts for the aromatic ring (7.15 to 7.90 ppm) showed good agreement with the experimental values (7.25–7.70 ppm). mdpi.com Similarly, vibrational frequencies are often computed and then scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to a better match with experimental IR and Raman spectra. doi.org
Furthermore, these calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.ukmdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and can be correlated with the electronic transitions observed in the UV-Visible spectrum. mdpi.com Analysis of the molecular orbitals involved in these transitions helps to understand the nature of the electronic excitations, such as π→π* transitions, within the molecule. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Benzothiazole Derivative
| Spectroscopic Data | Calculation Method | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H-NMR Chemical Shift (ppm) | GIAO at B3LYP/6-311G(d,p) | 7.15 - 7.90 | 7.25 - 7.70 |
| IR Vibrational Frequency (cm⁻¹) | B3LYP/6-311++G(d,p) | 858 (C-S stretch) | 853 |
| UV-Vis λmax (nm) | TD-DFT | ~300 - 350 | ~310 - 360 |
| HOMO-LUMO Gap (eV) | B3LYP/6-311G(d,p) | 4.46 - 4.73 | Not directly measured |
This table is a representative example compiled from studies on various benzothiazole derivatives to illustrate the correlation between calculated and experimental spectroscopic data. doi.orgmdpi.com
Future Directions and Research Gaps for 2 Amino 1,3 Benzothiazol 7 Ol
Development of Novel Synthetic Pathways for Enhanced Yield and Sustainability
The future synthesis of 2-Amino-1,3-benzothiazol-7-ol and its analogs is geared towards improving efficiency, yield, and environmental sustainability. Traditional methods for synthesizing the core 2-aminobenzothiazole (B30445) structure often involve the condensation of 2-aminobenzenethiol with various reagents. mdpi.comnih.gov Green chemistry principles are increasingly being applied to these synthetic routes. mdpi.com Future research will likely focus on the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com For instance, methods employing water as a solvent or using catalysts like iodine acetate (B1210297) grafted on polystyrene are being explored to create more sustainable processes. mdpi.com
Exploration of Additional Therapeutic Applications
While the 2-aminobenzothiazole scaffold has been investigated for a range of biological activities, there remains significant potential to explore new therapeutic areas for this compound and its derivatives. The broad spectrum of pharmacological activities associated with benzothiazoles—including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects—provides a strong foundation for these investigations. mdpi.comnih.govpcbiochemres.com
Future research could focus on designing and screening derivatives of this compound for activity against emerging infectious diseases, neurodegenerative disorders beyond what has been studied, and specific types of cancer with unmet medical needs. nih.govnih.gov For example, given the antimicrobial properties of some benzothiazoles, new derivatives could be tested against multidrug-resistant bacteria. ijrpc.com Similarly, the neuroprotective potential of this scaffold could be explored in the context of diseases like Parkinson's or Huntington's disease. nih.gov The structural versatility of the benzothiazole (B30560) nucleus allows for modifications that can be tailored to interact with a wide variety of biological targets, opening up numerous possibilities for novel therapeutic applications. researchgate.net
Deepening Mechanistic Understanding of Biological Activities
A critical area for future research is to gain a more profound understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. While many studies have demonstrated in vitro and in vivo activities, the precise molecular targets and signaling pathways are often not fully elucidated.
Future investigations should employ a combination of biochemical, molecular biology, and computational techniques to identify specific protein targets. For example, in the context of its anticancer activity, studies could focus on identifying which specific kinases or other enzymes in cancer-related pathways are inhibited by these compounds. nih.gov Western blot analysis has been used to confirm the inhibition of signaling pathways like AKT and ERK by certain benzothiazole derivatives. nih.gov Further studies could use techniques such as proteomics and transcriptomics to obtain a global view of the cellular changes induced by these molecules. A deeper mechanistic understanding will not only validate the therapeutic potential of this compound but also guide the rational design of more potent and selective derivatives.
Advanced in vivo Studies for Promising Derivatives
While initial in vitro studies are crucial for identifying bioactive compounds, advanced in vivo studies are essential to evaluate the therapeutic potential of promising this compound derivatives in a living organism. Future research will need to progress beyond preliminary animal models to more sophisticated and clinically relevant models of human diseases.
For instance, in the context of diabetes, derivatives that show good antihyperglycemic effects in rodent models will need to be evaluated for their long-term efficacy and their ability to prevent or reverse diabetic complications. nih.gov For anticancer applications, promising compounds should be tested in orthotopic and patient-derived xenograft (PDX) models, which more accurately mimic the tumor microenvironment and genetic diversity of human cancers. These advanced in vivo studies should also include detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds and to establish a clear relationship between the dose, exposure, and therapeutic effect.
Clinical Translation Potential
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For this compound and its derivatives, assessing their clinical translation potential is a critical future direction. This involves a comprehensive evaluation of their drug-like properties, including solubility, metabolic stability, and potential for off-target effects.
Future research should focus on lead optimization to improve the pharmacological profile of the most promising compounds. This may involve structural modifications to enhance efficacy while minimizing potential toxicity. mdpi.com Preclinical toxicology studies in multiple animal species will be necessary to establish a safety profile before any consideration of human trials. The journey from a promising lead compound to a clinically approved drug is long and challenging, but a systematic and thorough preclinical evaluation will be key to unlocking the clinical potential of this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzothiazoles
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for benzothiazoles, including derivatives of this compound. premierscience.com These computational tools can analyze vast datasets to identify new drug targets, predict the biological activity of novel compounds, and optimize their properties. nih.govmdpi.com
Future research will likely see the increased use of AI and ML for:
Virtual Screening: To rapidly screen large virtual libraries of benzothiazole derivatives to identify those with the highest probability of being active against a specific biological target. nih.gov
De Novo Drug Design: To generate novel molecular structures with desired therapeutic profiles. mdpi.com
Predictive Modeling: To build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new benzothiazole derivatives based on their chemical structure. nih.gov
ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of compounds early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.com
By harnessing the power of AI and ML, researchers can accelerate the discovery and development of new benzothiazole-based drugs, making the process more efficient and cost-effective. orscience.ru
Q & A
Q. What are the optimal synthetic conditions for 2-Amino-1,3-benzothiazol-7-ol to ensure high yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated protocol from recent patents (Example 75.3 and 79.1) uses:
- Reagents : this compound, K₂CO₃ (base), alkyl halides (e.g., 1-iodopropane), and dry DMF as solvent.
- Conditions : Stirring at 0°C for 1–2 hours, followed by room-temperature reaction for 48–72 hours.
- Purification : Reverse-phase column chromatography (10–80% MeOH in water with 0.1% formic acid) and SCX-II ion-exchange cartridges for final isolation .
Critical Parameters : - Excess base (K₂CO₃) ensures deprotonation of the hydroxyl group for efficient alkylation.
- Strict temperature control minimizes side reactions.
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
Methodological Answer:
- HPLC/MS : Use a C18 column with a gradient of MeOH/water (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1 for ethoxy derivatives) and purity (>95%) .
- ¹H NMR : Analyze in DMSO-d₆ to identify key protons:
- Aromatic protons (δ 6.5–7.5 ppm).
- Ethoxy/methoxy groups (δ 1.3–4.1 ppm) .
- FT-IR : Confirm functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, C-N stretch at 1250–1350 cm⁻¹).
Advanced Research Questions
Q. How can molecular docking elucidate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize proteins overexpressed in disease models (e.g., bacterial metabolic enzymes or cancer-related securin).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Optimize ligand geometry with density functional theory (DFT) at the B3LYP/6-31G* level .
- Validate docking poses using binding free energy calculations (ΔG).
- Correlate docking scores (e.g., binding affinity) with experimental IC₅₀ values from cytotoxicity assays .
Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to bacterial β-lactamases due to improved electrostatic interactions .
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Methodological Answer:
- Data Triangulation : Cross-reference results from independent assays (e.g., antimicrobial disk diffusion vs. microbroth dilution).
- SAR Table : Compare substituent effects systematically:
| Substituent | Position | Biological Activity | Mechanistic Insight |
|---|---|---|---|
| -OCH₃ | C-7 | Enhanced fluorescence | Stabilizes excited state |
| -NH₂ | C-2 | Anticancer activity | Inhibits securin protein |
| -Cl | C-6 | Antibacterial | Disrupts cell wall synthesis |
Q. What strategies improve the reproducibility of biological assays involving this compound?
Methodological Answer:
- Standardized Protocols :
- Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1–5 × 10⁵ CFU/mL).
- Pre-treat compounds with DMSO (≤1% v/v) to ensure solubility without cytotoxicity .
- Positive Controls : Include reference drugs (e.g., doxorubicin for anticancer assays, ciprofloxacin for antibacterial tests).
- Data Reporting : Adhere to MIAME or ARRIVE guidelines for metadata (e.g., exact compound concentration, incubation time) .
Q. How can crystallography validate the structural predictions of benzothiazole derivatives?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) at 4°C.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
- Refinement : Apply SHELXL for least-squares refinement and validation via R-factor (<5%) .
Case Study : A derivative with a dimethylamino group showed planar benzothiazole ring geometry, confirming DFT-predicted stability .
Q. What computational methods predict the photophysical properties of fluorescent benzothiazole derivatives?
Methodological Answer:
- TD-DFT Calculations : Use the CAM-B3LYP functional with a polarizable continuum model (PCM) for solvent effects.
- Key Outputs :
- Excitation wavelengths (λex).
- Oscillator strengths (correlate with fluorescence intensity).
- Validation : Compare computed λex with experimental UV-Vis spectra (error margin <10 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
